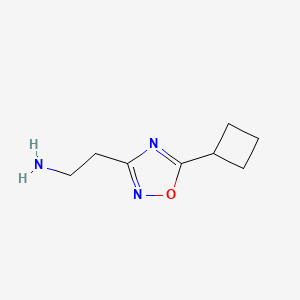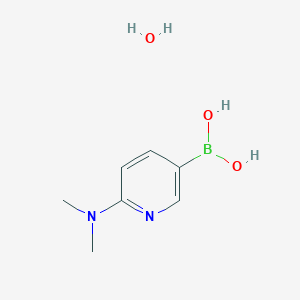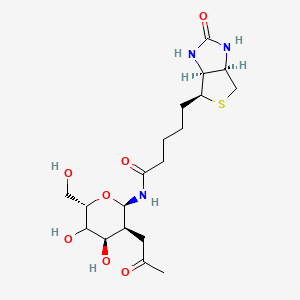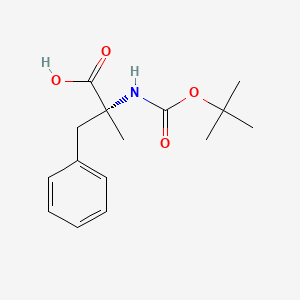
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid derivatives can be achieved through various methods. One method involves a one-pot, three-component reaction of L-cysteine with ammonium thiocyanate in the presence of various acid chlorides under solvent-free conditions, yielding excellent results. These compounds can further be converted to (R)-2-thioxothiazolidine-4-carboxylic acid in water under reflux conditions (Mohebat & Kafrizi, 2014). Another approach includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding undesirable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, such as 3-amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, demonstrates interesting conformations. For instance, the partially saturated ring adopts a twisted half-boat conformation, providing insights into the structural flexibility of these compounds (Al-Youbi et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving (R)-2-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives are diverse. Recyclization reactions, for example, have been observed with cyanoacetic acid derivatives, leading to the formation of novel compounds with potential for further chemical exploration (Shipilovskikh & Rubtsov, 2020).
Aplicaciones Científicas De Investigación
-
®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid : This compound is a derivative of the one you mentioned. It has a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group is a common protecting group in organic synthesis. It’s used to prevent unwanted reactions at the amino group while other reactions are being carried out on the molecule. Unfortunately, specific applications or experimental procedures for this compound are not provided in the source .
-
®-3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is similar to the one you mentioned, but it has a different stereochemistry (R instead of S). It’s listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .
-
3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is a racemic mixture of the ® and (S) enantiomers of the compound you mentioned. It’s also listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .
-
®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid : This compound is a derivative of the one you mentioned. It has a tert-butoxycarbonyl (Boc) group attached to the amino group. The Boc group is a common protecting group in organic synthesis. It’s used to prevent unwanted reactions at the amino group while other reactions are being carried out on the molecule. Unfortunately, specific applications or experimental procedures for this compound are not provided in the source .
-
®-3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is similar to the one you mentioned, but it has a different stereochemistry (R instead of S). It’s listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .
-
3-Amino-3-(thiophen-3-yl)propanoic acid : This compound is a racemic mixture of the ® and (S) enantiomers of the compound you mentioned. It’s also listed as a product available for purchase from a chemical supplier, but specific applications or experimental procedures are not provided in the source .
Safety And Hazards
The safety information for “®-2-Amino-3-(thiophen-3-yl)propanoic acid” includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid | |
CAS RN |
152612-27-6 | |
| Record name | beta-3-Thienyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-3-THIENYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-Chloro-2-(4-chloro-3-trifluoroMethyl-benzenesulfonylaMino)-phenoxy]-3-Methoxy-N-(2-piperidin-1-](/img/no-structure.png)
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)